(4-Bromo-2-methylphenyl)methanol
Overview
Description
“(4-Bromo-2-methylphenyl)methanol” is a chemical compound with the molecular formula C8H9BrO . It’s also known by other names such as “o-Cresol, 4-bromo-” and "4-Bromo-o-cresol" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring with a bromine atom and a methyl group attached to it . The exact positioning of these groups on the phenyl ring can vary, which would result in different isomers of the compound.Scientific Research Applications
Antibacterial Applications : Compounds related to (4-Bromo-2-methylphenyl)methanol, like bromophenols from marine algae, have shown significant antibacterial activity. For example, Xu et al. (2003) isolated bromophenols from the marine red alga Rhodomela confervoides, which exhibited moderate to high antibacterial activity against various bacterial strains (Xu et al., 2003).
Chemical Synthesis : The reactions of bromonitroalkenes, which can be related to this compound, have been studied for their potential in organic synthesis. Devlin and Walker (1974) explored the reactions of β-bromo-β-nitrostyrenes in methanol, revealing interesting pathways for organic synthesis (Devlin & Walker, 1974).
Pharmaceutical Applications : Various studies indicate the potential use of this compound derivatives in pharmaceutical applications. For instance, Balsamo et al. (1991) discussed the formation of spiro orthoesters in the bromomethoxylation reaction of a cepham derivative, which is relevant in medicinal chemistry (Balsamo et al., 1991).
Material Science : this compound and its derivatives are also used in material science. For example, the study by Shen, Sun, and Song (2000) on methylation of 4-methylbiphenyl with methanol using zeolites highlights the use of these compounds in catalysis and materials science (Shen, Sun, & Song, 2000).
Energy and Fuel Applications : Research by Dalena et al. (2018) on methanol production and its applications, while not directly referencing this compound, provides context on the broader utility of methanol in chemical synthesis and as a clean-burning fuel, which is relevant to derivatives of this compound (Dalena et al., 2018).
Properties
IUPAC Name |
(4-bromo-2-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKWLKCPUIQXPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624264 | |
Record name | (4-Bromo-2-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17100-58-2 | |
Record name | (4-Bromo-2-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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